2,5-Bis(hydroxymethyl)furan dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)furan dimethacrylate is a heterocyclic organic compound derived from furanThis compound is produced from cellulose and is considered a promising biofeedstock .
Vorbereitungsmethoden
The synthesis of 2,5-Bis(hydroxymethyl)furan dimethacrylate typically involves the reduction of 5-hydroxymethylfurfural. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Industrial production methods often utilize catalytic hydrogenation in the presence of a copper or platinum catalyst in an aqueous environment to yield 2,5-Bis(hydroxymethyl)furan as the main product .
Analyse Chemischer Reaktionen
2,5-Bis(hydroxymethyl)furan dimethacrylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. For example, the catalytic oxidation of 2,5-Bis(hydroxymethyl)furan can produce 2,5-furandicarboxylic acid, a bio-based building block with wide applications . The reaction pathway for catalytic oxidation involves several intermediates, including 5-hydroxymethylfurfural and 5-formyl-2-furancarboxylic acid .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hydroxymethyl)furan dimethacrylate has numerous scientific research applications. In chemistry, it is used as a monomer for bio-materials and fuels In the industrial sector, it is used in the production of sustainable polymers, such as poly(ethylene 2,5-furandicarboxylate), which is considered a bio-alternative to petroleum-derived terephthalic acid .
Wirkmechanismus
The mechanism of action of 2,5-Bis(hydroxymethyl)furan dimethacrylate involves its ability to undergo various chemical reactions, such as oxidation and reduction, to produce valuable products. The molecular targets and pathways involved in these reactions include the activation of hydroxyl and furan units, which can be further modified to produce different compounds .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hydroxymethyl)furan dimethacrylate is often compared to other furan-based compounds, such as 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid For example, 2,5-furandicarboxylic acid is considered more stable and has greater potential as a bio-alternative to petroleum-derived terephthalic acid . Other similar compounds include 5-formyl-2-furancarboxylic acid and 5-hydroxymethylfurfural .
Eigenschaften
Molekularformel |
C14H20O7 |
---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)furan-2-yl]methanol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H8O3.2C4H6O2/c7-3-5-1-2-6(4-8)9-5;2*1-3(2)4(5)6/h1-2,7-8H,3-4H2;2*1H2,2H3,(H,5,6) |
InChI-Schlüssel |
BXFFTESLPFFGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.C1=C(OC(=C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.